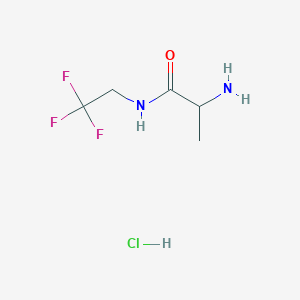
2-氨基-N-(2,2,2-三氟乙基)丙酰胺盐酸盐
描述
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C5H10ClF3N2O and its molecular weight is 206.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药中间体
2-氨基-N-(2,2,2-三氟乙基)丙酰胺盐酸盐: 是合成医药化合物的重要中间体。 其三氟乙基基团增强了稳定性并改变了生物活性,这对开发具有改进药代动力学特性的药物至关重要 .
兽医药品
一个值得注意的应用是在合成氟拉拉尼,一种广谱兽用杀虫剂。 它作为氟拉拉尼结构和功能的关键组成部分,对动物中的各种寄生虫高度有效 .
有机合成
该化合物被用于有机合成以创建复杂的有机分子。 它能够进行各种化学反应,使其成为构建不同有机化合物中各种官能团的多功能工具 .
药物化学
在药物化学中,2-氨基-N-(2,2,2-三氟乙基)丙酰胺盐酸盐被用作药物开发的构建模块。 其酰胺官能团允许引入各种官能团,调节潜在治疗剂的生物学特性 .
绿色化学
该化合物的合成过程已得到改进,使其更环保且商业上可行。 这与绿色化学的原则相一致,强调使用可持续的方法和材料 .
分析化学
它在分析化学中有所应用,可用于将水性羧酸衍生化为相应的三氟乙酰胺衍生物。 这项技术对环境分析化学非常有价值 .
材料科学
2-氨基-N-(2,2,2-三氟乙基)丙酰胺盐酸盐的稳定性和独特的化学性质使其适合于材料科学研究,特别是在开发具有特定化学和物理性质的新材料方面 .
作用机制
Mode of Action
It is known that the trifluoroethyl group in the compound can enhance stability and alter biological activity, impacting properties like solubility and lipophilicity .
Action Environment
It is known that the compound is a white solid or crystalline powder and should be stored in a dry, cool place . It is soluble in water and organic solvents like alcohol and ether .
生化分析
Biochemical Properties
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoroethyl group is known to enhance its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it may interact with proteases, altering their activity and thus affecting protein degradation pathways. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions facilitated by the trifluoroethyl group .
Cellular Effects
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride influences various types of cells and cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. This compound has been observed to alter gene expression profiles, leading to changes in cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, thereby modulating its activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage .
Metabolic Pathways
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and function .
Subcellular Localization
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with specific biomolecules within these compartments .
属性
IUPAC Name |
2-amino-N-(2,2,2-trifluoroethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O.ClH/c1-3(9)4(11)10-2-5(6,7)8;/h3H,2,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUCVVCJXREYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)




![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)
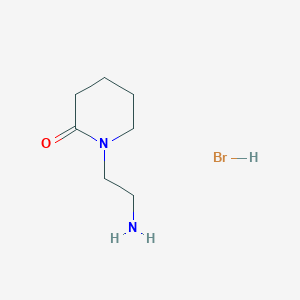
![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)
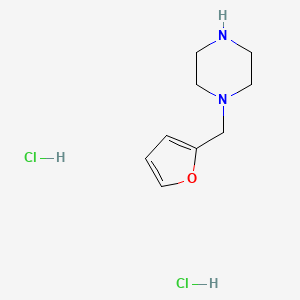

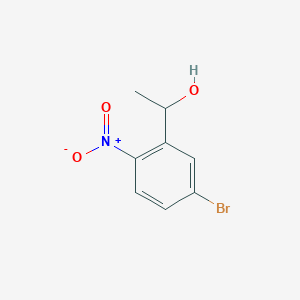
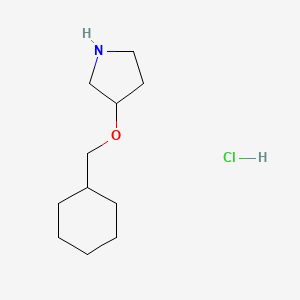
![3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521086.png)

